In-Depth Technical Guide to the Physicochemical Properties of 1,4,5,8-Tetrahydroxyanthraquinone
In-Depth Technical Guide to the Physicochemical Properties of 1,4,5,8-Tetrahydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone. The information herein is intended to support research, development, and quality control activities involving this compound.
Chemical Identity and Structure
1,4,5,8-Tetrahydroxyanthraquinone, a polyhydroxyanthraquinone, is a significant organic compound, notably serving as a key intermediate in the synthesis of the anticancer drug mitoxantrone.[1] Its chemical structure consists of an anthraquinone core substituted with four hydroxyl groups.
IUPAC Name: 1,4,5,8-tetrahydroxyanthracene-9,10-dione
Synonyms: 1,4,5,8-Tetrahydroxy-9,10-anthracenedione, 1,4,5,8-Tetrahydroxyanthra-9,10-quinone
CAS Number: 81-60-7[2]
Molecular Formula: C₁₄H₈O₆[2]
Canonical SMILES: C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
InChI Key: SOGCSKLTQHBFLP-UHFFFAOYSA-N
Quantitative Physicochemical Data
The following table summarizes the key quantitative physicochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone. It is important to note that some of these values are predicted or estimated due to the limited availability of experimentally determined data in the literature.
| Property | Value | Source |
| Molecular Weight | 272.21 g/mol | [2] |
| Appearance | Brown powder | [1] |
| Melting Point | >300 °C | Not specified |
| Boiling Point | 554.8 °C at 760 mmHg (Predicted) | [3] |
| Density | 1.781 g/cm³ (Predicted) | [3] |
| pKa (Predicted) | 6.45 ± 0.20 | Not specified |
| Solubility | Information not widely available. Generally, polyhydroxyanthraquinones exhibit low solubility in water and higher solubility in organic solvents like DMSO and DMF. |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of 1,4,5,8-Tetrahydroxyanthraquinone. These are generalized protocols that may require optimization based on specific laboratory conditions and instrumentation.
Determination of Melting Point
The melting point of a solid is a crucial indicator of its purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1 °C).
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)[4]
-
Capillary tubes (sealed at one end)[4]
-
Thermometer
-
Mortar and pestle
Procedure:
-
Ensure the 1,4,5,8-Tetrahydroxyanthraquinone sample is completely dry and in a fine powder form. If necessary, grind the sample gently in a mortar and pestle.[5]
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[6]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[6]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[4]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to determine the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within the molecule.
Apparatus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Solvent (e.g., ethanol, methanol, or DMSO of spectroscopic grade)
Procedure:
-
Prepare a stock solution of 1,4,5,8-Tetrahydroxyanthraquinone of a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
From the stock solution, prepare a series of dilutions to obtain a final concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2-0.8 A.U.).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank cuvette.
-
Rinse and fill a second quartz cuvette with the sample solution.
-
Measure the absorbance of the sample solution over a wavelength range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
FTIR spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Spatula
Procedure (KBr Pellet Method):
-
Thoroughly dry both the 1,4,5,8-Tetrahydroxyanthraquinone sample and the KBr powder to remove any moisture.
-
In a mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.[7]
-
Place a small amount of the mixture into a pellet press die.
-
Apply pressure to form a thin, transparent KBr pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as O-H, C=O, and C=C of the aromatic rings.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound by providing information about the chemical environment of the nuclei (e.g., ¹H and ¹³C).
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Pipettes
-
Vortex mixer or sonicator
Procedure:
-
Dissolve an appropriate amount of the 1,4,5,8-Tetrahydroxyanthraquinone sample in a suitable deuterated solvent in a small vial. Typical amounts are 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Transfer the solution to an NMR tube to a height of approximately 4-5 cm.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Synthesis and Potential Biological Activity
Synthesis Workflow
1,4,5,8-Tetrahydroxyanthraquinone is a key intermediate in the synthesis of the anticancer drug mitoxantrone.[10] A common synthetic route involves the treatment of 4,5-diaminochrysazin with sodium hydrosulfite in an alkaline solution to produce leuco-1,4,5,8-tetrahydroxyanthraquinone, which is then oxidized.[11]
Caption: Generalized synthesis of 1,4,5,8-Tetrahydroxyanthraquinone.
Biological Relevance: Precursor to Mitoxantrone
1,4,5,8-Tetrahydroxyanthraquinone's primary significance in drug development lies in its role as a precursor to mitoxantrone, a potent antineoplastic agent.[10] Mitoxantrone exerts its cytotoxic effects through a multi-faceted mechanism of action.
The proposed mechanism of action for mitoxantrone, derived from 1,4,5,8-Tetrahydroxyanthraquinone, involves several key steps that ultimately lead to cancer cell death.
Caption: Proposed mechanism of action for Mitoxantrone.
References
- 1. 1,4,5,8-Tetrahydroxyanthraquinone CAS 81-60-7 95% Factory - Price - HONGJIN CHEM [hongjinchem.com]
- 2. scbt.com [scbt.com]
- 3. 1,4,5,8-Tetrahydroxy anthraquinone, CAS No. 81-60-7 - iChemical [ichemical.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. employees.oneonta.edu [employees.oneonta.edu]
- 7. rjb.ro [rjb.ro]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. rsc.org [rsc.org]
- 10. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]
- 11. sphinxsai.com [sphinxsai.com]
